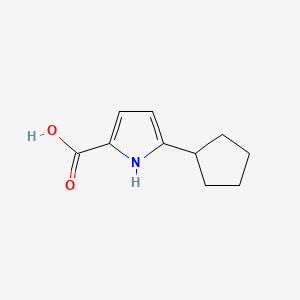
4-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyrrolidin-2-one” is a complex organic molecule. It contains a 2-Chlorophenyl group, a 1,4-thiazepane ring, a carbonyl group, and a 1-methylpyrrolidin-2-one group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,4-thiazepane ring, the 2-Chlorophenyl group, and the 1-methylpyrrolidin-2-one group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The 1,4-thiazepane ring might undergo reactions typical of heterocyclic compounds, while the 2-Chlorophenyl and 1-methylpyrrolidin-2-one groups could participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis Techniques and Chemical Reactions
- Innovative synthesis methods using alpha-nitro ketone intermediates as both electrophiles and nucleophiles have been developed, showcasing the flexibility of similar compounds in chemical synthesis and potential applications in developing probes for nicotinic receptors (Zhang, Tomizawa, & Casida, 2004).
- Platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines has been demonstrated, highlighting the compound's relevance in creating complex organic structures with significant yields (Bender & Widenhoefer, 2005).
Antimicrobial Applications
- New pyrimidines and condensed pyrimidines synthesized from similar compounds have shown antimicrobial activity against a variety of gram-positive and gram-negative bacteria, indicating potential applications in pharmaceuticals and healthcare (Abdelghani, Said, Assy, & Hamid, 2017).
- The synthesis of 2-thioxothiazolidin-4-one derivatives containing the pyrazole nucleus has been explored for their antibacterial activity, further underscoring the potential of such compounds in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Structural Analysis and Material Science
- The structural features of thiazolidine derivatives have been analyzed, providing insights into the molecular arrangement and potential implications for material science and molecular engineering (Yu, Liu, Niu, Hou, & Gao, 2008).
Environmental Chemistry
- Research on chlorophenols and their derivatives, including their role as precursors in dioxin formation during waste incineration, illustrates the environmental relevance of such compounds, contributing to our understanding of pollution and chemical stability in various conditions (Peng, Chen, Lu, Huang, Zhang, Buekens, Li, & Yan, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S/c1-19-11-12(10-16(19)21)17(22)20-7-6-15(25(23,24)9-8-20)13-4-2-3-5-14(13)18/h2-5,12,15H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQLUGNHZBKQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

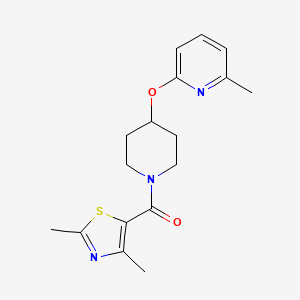
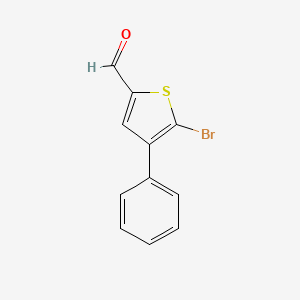


![4-Cyclobutyl-6-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2759600.png)
![4-[benzyl(methyl)amino]-6-methyl-N-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2759602.png)
![3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid](/img/structure/B2759604.png)
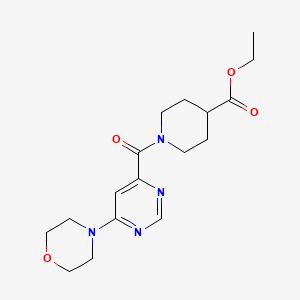

![Methyl 4-{[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2759607.png)
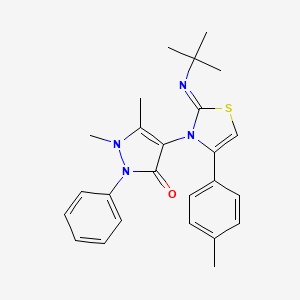
![N-(2,2-Difluorospiro[2.5]octan-6-yl)prop-2-enamide](/img/structure/B2759611.png)
